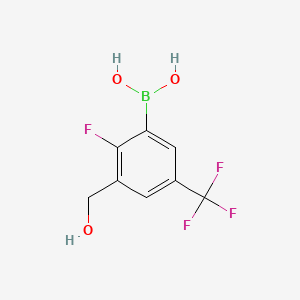
(2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of fluorine and trifluoromethyl groups Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of boronic acid functionality to a fluorinated aromatic ring. One common method is the borylation of a fluorinated aromatic precursor using a palladium-catalyzed reaction. The reaction conditions often include the use of a base, such as potassium carbonate, and a boron source, such as bis(pinacolato)diboron, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The boronic acid group can be reduced to a boronate ester.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of (2-Fluoro-3-(carboxymethyl)-5-(trifluoromethyl)phenyl)boronic acid.
Reduction: Formation of (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronate ester.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. The presence of fluorine atoms can improve the compound’s binding affinity and selectivity towards specific biological targets.
Medicine
In medicine, this compound is investigated for its potential as a therapeutic agent. Boronic acids are known to inhibit proteasomes and other enzymes, making them candidates for the development of anticancer and antiviral drugs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively reach and interact with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluoro-3-(hydroxymethyl)phenyl)boronic acid
- (3-(Hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid
- (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
Uniqueness
Compared to similar compounds, (2-Fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl)boronic acid possesses a unique combination of fluorine and trifluoromethyl groups, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Propriétés
Formule moléculaire |
C8H7BF4O3 |
|---|---|
Poids moléculaire |
237.95 g/mol |
Nom IUPAC |
[2-fluoro-3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O3/c10-7-4(3-14)1-5(8(11,12)13)2-6(7)9(15)16/h1-2,14-16H,3H2 |
Clé InChI |
YCPGVDNHBDXHBZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1F)CO)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


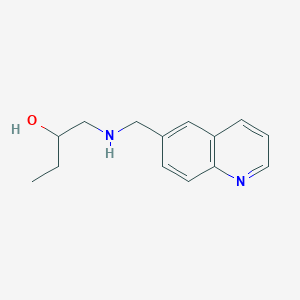
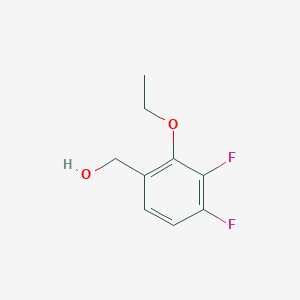
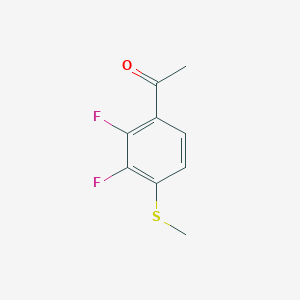

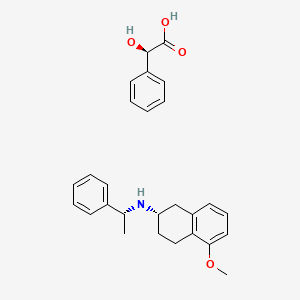
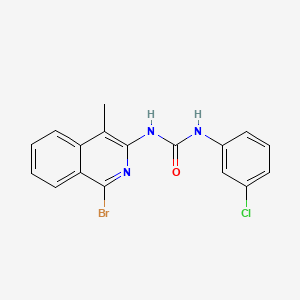
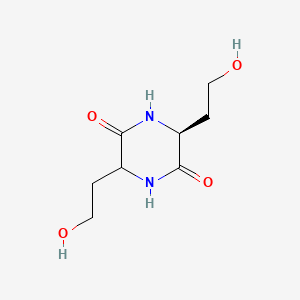

![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)

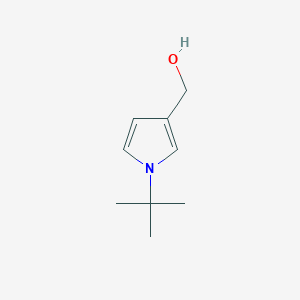

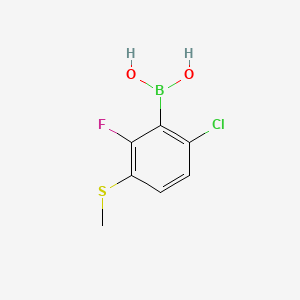
![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
